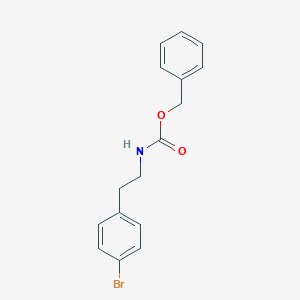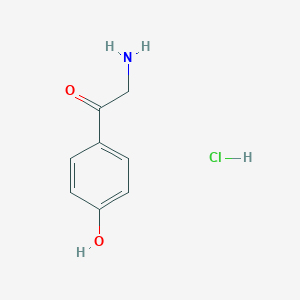
6-甲酰烟腈
概述
描述
6-Formylnicotinonitrile is a chemical compound with the CAS Number: 206201-64-1. It has a molecular weight of 132.12 and its IUPAC name is 6-formylnicotinonitrile .
Molecular Structure Analysis
The InChI code for 6-Formylnicotinonitrile is1S/C7H4N2O/c8-3-6-1-2-7(5-10)9-4-6/h1-2,4-5H . This indicates that the molecule is composed of 7 carbon atoms, 4 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. Physical And Chemical Properties Analysis
6-Formylnicotinonitrile is a solid at room temperature. The molecular formula is C7H4N2O .科学研究应用
抗炎应用
6-甲酰烟腈的衍生物,如 6-甲酰伞形酮 (6FU),已显示出显着的抗炎作用。具体而言,6FU 表现出抑制慢性炎症过程和降低脂多糖 (LPS) 刺激的 RAW 264.7 巨噬细胞中促炎基因表达的能力,表明其作为针对慢性炎症开发药物候选物的潜力 (Kim 等人,2019)。
在阿尔茨海默病研究中的应用
与 6-甲酰烟腈相关的结构,例如用于化合物 [18F]FDDNP 中的衍生物,已用于正电子发射断层扫描,以确定阿尔茨海默病患者大脑中神经原纤维缠结和 β-淀粉样蛋白老年斑的定位和负荷,有助于对该疾病的诊断评估和实验性治疗的监测 (Shoghi-Jadid 等人,2002)。
环境和材料科学应用
含有 6-甲酰烟腈部分的化合物也已在环境科学和材料科学中找到应用。例如,涉及爆炸物生物降解和生物转化的研究考虑了微生物中硝胺降解的生化途径,这对于管理环境中的污染物至关重要 (Rylott 等人,2011)。
光动力疗法
此外,6-甲酰烟腈的衍生物,例如 6-甲酰蝶呤 (6FP) 及其变体,已显示出在癌症治疗中的光动力疗法 (PDT) 中的潜力。这些化合物在紫外线 A 辐射下产生单线态氧的能力将它们定位为潜在的抗癌剂,尤其是在改善细胞渗透性的修饰之后 (Yamada 等人,2005)。
安全和危害
未来方向
属性
IUPAC Name |
6-formylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O/c8-3-6-1-2-7(5-10)9-4-6/h1-2,4-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDMMMFMXWZSLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50612738 | |
| Record name | 6-Formylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50612738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Formylnicotinonitrile | |
CAS RN |
206201-64-1 | |
| Record name | 6-Formylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50612738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-formylpyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B112186.png)




![1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B112200.png)
![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B112203.png)




